Methyl 3-amino-4-ethylbenzoate: A Technical Guide for Advanced Research
Methyl 3-amino-4-ethylbenzoate: A Technical Guide for Advanced Research
This guide provides an in-depth exploration of Methyl 3-amino-4-ethylbenzoate, a substituted aromatic compound with significant potential in synthetic chemistry. While specific experimental data for this particular isomer is not extensively documented in public literature, this document synthesizes available information on closely related analogues and fundamental chemical principles to offer a comprehensive technical overview for researchers, scientists, and professionals in drug development.
Core Molecular Characteristics
Methyl 3-amino-4-ethylbenzoate, identified by the CAS Number 24812-93-9, is an organic compound featuring a benzene ring substituted with an amino group at the 3-position, an ethyl group at the 4-position, and a methyl ester at the 1-position.[1][2][3] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in organic synthesis.
Physicochemical Properties
| Property | Value for Methyl 3-amino-4-ethylbenzoate | Comparative Data for Isomers |
| CAS Number | 24812-93-9[1][2][3] | Ethyl 3-amino-4-methylbenzoate: 41191-92-8[4][5] |
| Molecular Formula | C₁₀H₁₃NO₂[1][3] | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [1][3] | 179.22 g/mol [4][5] |
| Appearance | Likely a crystalline solid | Ethyl 3-amino-4-methylbenzoate: White to almost white powder/crystal[4] |
| Melting Point | Data not available | Ethyl 3-amino-4-methylbenzoate: 48.0 to 52.0 °C[4] |
| Boiling Point | Data not available | Ethyl 3-amino-4-methylbenzoate: 105 °C at 0.2 mmHg[4][6] |
| Solubility | Expected to be soluble in organic solvents like methanol and ethanol. | Ethyl 3-amino-4-methylbenzoate: Soluble in Methanol[4] |
Synthesis and Mechanistic Considerations
A definitive, published protocol for the synthesis of Methyl 3-amino-4-ethylbenzoate is not currently available. However, a logical and robust synthetic strategy can be designed based on well-established organic reactions. The most direct approach involves the esterification of 3-amino-4-ethylbenzoic acid.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-stage process starting from 4-ethylbenzoic acid:
-
Nitration: Regioselective nitration of 4-ethylbenzoic acid to introduce a nitro group at the 3-position.
-
Reduction: Reduction of the nitro group to an amine.
-
Esterification: Fischer esterification of the resulting 3-amino-4-ethylbenzoic acid with methanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous procedures for the synthesis of similar compounds.[7][8]
Step 1: Synthesis of 3-Amino-4-ethylbenzoic Acid
-
Nitration: To a stirred solution of 4-ethylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature. The reaction is monitored by TLC. Upon completion, the mixture is poured onto ice, and the precipitated 3-nitro-4-ethylbenzoic acid is filtered, washed with cold water, and dried.
-
Reduction: The dried 3-nitro-4-ethylbenzoic acid is dissolved in a suitable solvent (e.g., ethanol), and a reducing agent such as tin metal and concentrated hydrochloric acid is added. The mixture is heated to reflux.[9][10] Alternatively, catalytic hydrogenation using H₂ gas and a palladium-on-carbon catalyst can be employed. After the reaction is complete, the mixture is cooled, and the pH is adjusted to be basic to precipitate the 3-amino-4-ethylbenzoic acid, which is then filtered and dried.
Step 2: Esterification to Methyl 3-amino-4-ethylbenzoate
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-ethylbenzoic acid (1.0 eq) in anhydrous methanol (a significant excess, acting as both solvent and reactant).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 3-amino-4-ethylbenzoate.
Applications in Research and Development
While specific applications for Methyl 3-amino-4-ethylbenzoate are not widely reported, its structure suggests its utility as a versatile intermediate in several areas:
-
Dye and Pigment Synthesis: The presence of a primary aromatic amine allows for diazotization reactions, a key step in the synthesis of azo dyes. The ethyl and methyl ester groups can be used to tune the solubility and colorimetric properties of the final products.[1]
-
Agrochemicals: The aminobenzoate scaffold is present in some pesticides and herbicides. This molecule could serve as a starting material for the synthesis of new crop protection agents.[1]
-
Pharmaceutical and Medicinal Chemistry: Substituted aminobenzoates are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The functional groups on this molecule offer multiple points for chemical modification in the development of new therapeutic agents.
Spectral Characterization (Predicted)
No experimental spectra for Methyl 3-amino-4-ethylbenzoate are readily available. The following are predicted characteristics based on its structure and data from isomeric compounds.[11][12]
¹H NMR Spectroscopy
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.5-8.0 ppm), likely a doublet, a singlet, and a doublet of doublets, corresponding to the three protons on the benzene ring.
-
Methyl Ester: A singlet at approximately 3.8-3.9 ppm corresponding to the three protons of the methyl ester group.
-
Ethyl Group: A quartet (approx. 2.6-2.8 ppm, 2H) and a triplet (approx. 1.2-1.3 ppm, 3H) characteristic of the ethyl group attached to the aromatic ring.
-
Amino Group: A broad singlet (approx. 3.5-4.5 ppm, 2H) for the amino protons; the chemical shift can be variable and the peak may exchange with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the range of 165-170 ppm for the ester carbonyl.
-
Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm).
-
Methyl Ester Carbon: A signal around 51-52 ppm.
-
Ethyl Group Carbons: Two signals, one around 22-25 ppm and another around 14-16 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.[13]
-
C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A signal in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 148, and loss of the entire ester group.
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 3-amino-4-ethylbenzoate is not widely available. The following information is based on data for the closely related isomer, Methyl 3-amino-4-methylbenzoate, and should be considered as a guideline.[11]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.
-
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Quora. How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid. [Link]
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